

# CAS number and molecular weight of BMS-457.

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## Compound of Interest

Compound Name: BMS-457

Cat. No.: B10827071

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## BMS-457: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **BMS-457**, a potent and selective C-C chemokine receptor type 1 (CCR1) antagonist. This document consolidates key chemical and biological data, outlines relevant experimental methodologies, and visualizes associated signaling pathways to support further research and development efforts in inflammatory diseases.

## Core Compound Data

**BMS-457** is a small molecule inhibitor of CCR1, a G protein-coupled receptor that plays a crucial role in the recruitment of inflammatory cells.<sup>[1][2]</sup> Its inhibitory action on this receptor makes it a compound of significant interest for the treatment of inflammatory conditions such as rheumatoid arthritis.<sup>[1]</sup>

Property	Value	Reference
CAS Number	946594-19-0	<sup>[3]</sup>
Molecular Formula	C <sub>24</sub> H <sub>35</sub> ClN <sub>2</sub> O <sub>4</sub>	
Molecular Weight	451.004 g/mol	

## Mechanism of Action and Biological Activity

**BMS-457** functions as a potent and selective antagonist of the CCR1 receptor.[1][3] By binding to CCR1, it blocks the downstream signaling cascades initiated by the binding of its natural chemokine ligands, such as CCL3 (MIP-1 $\alpha$ ) and CCL5 (RANTES).[4] This inhibition effectively prevents the chemotaxis of immune cells, such as monocytes and macrophages, to sites of inflammation.

Published data indicates that **BMS-457** demonstrates high binding affinity and functional antagonism of CCR1.

Assay	IC50 Value
CCR1 Binding	0.8 nM
MIP-1 $\alpha$ induced chemotaxis	2.1 nM
RANTES induced chemotaxis	1.0 nM

## Experimental Protocols

The following sections outline generalized protocols relevant to the study of **BMS-457**, based on standard methodologies in the field.

### In Vitro Chemotaxis Assay

A standard in vitro chemotaxis assay can be employed to evaluate the inhibitory effect of **BMS-457** on the migration of CCR1-expressing cells.

- Cell Culture: Culture a human monocyte cell line (e.g., THP-1) that endogenously expresses CCR1.
- Chemotaxis Chamber: Utilize a multi-well chemotaxis chamber with a porous membrane separating the upper and lower wells.
- Assay Setup:
  - In the lower wells, add a chemoattractant, such as recombinant human CCL3 (MIP-1 $\alpha$ ) or CCL5 (RANTES), at a concentration known to induce maximal migration.

- In the upper wells, add the CCR1-expressing cells that have been pre-incubated with varying concentrations of **BMS-457** or a vehicle control.
- Incubation: Incubate the plate for a sufficient time to allow for cell migration through the membrane.
- Quantification: Quantify the number of migrated cells in the lower chamber using a fluorescent dye (e.g., Calcein-AM) and a fluorescence plate reader.
- Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of **BMS-457** and determine the IC50 value.

## In Vivo Model of Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA)

The Collagen-Induced Arthritis (CIA) model in mice is a widely used preclinical model to assess the efficacy of anti-inflammatory agents for rheumatoid arthritis.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

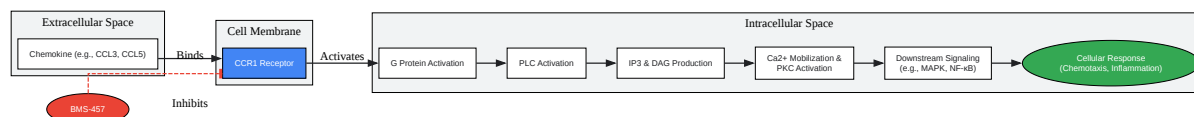
- Induction of Arthritis:
  - Emulsify type II collagen with Complete Freund's Adjuvant (CFA).
  - Administer the primary immunization via intradermal injection at the base of the tail of susceptible mouse strains (e.g., DBA/1).
  - After a defined period (typically 21 days), administer a booster immunization of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).[\[8\]](#)
- Treatment Protocol:
  - Once clinical signs of arthritis appear, randomize the animals into treatment and control groups.
  - Administer **BMS-457** or a vehicle control to the respective groups daily via an appropriate route (e.g., oral gavage).
- Assessment of Disease Progression:

- Monitor the mice regularly for clinical signs of arthritis, including paw swelling (measured by caliper), erythema, and joint stiffness. Assign a clinical score to each paw.
- Monitor body weight as an indicator of general health.
- Terminal Analysis:
  - At the end of the study, collect blood samples for analysis of inflammatory biomarkers.
  - Harvest the paws and joints for histological analysis to assess cartilage and bone erosion, and synovial inflammation.

## Visualizing Key Pathways and Workflows

### CCR1 Signaling Pathway

The following diagram illustrates the general signaling pathway initiated by chemokine binding to the CCR1 receptor and the point of inhibition by **BMS-457**.

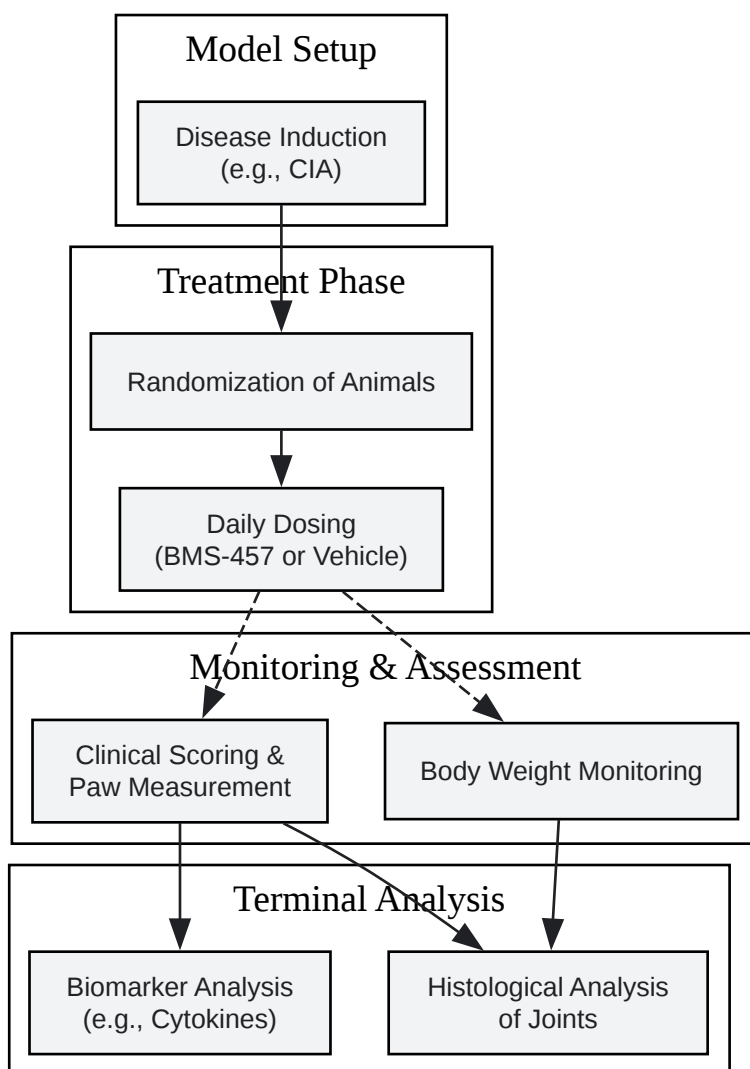


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Caption: CCR1 signaling pathway and **BMS-457** inhibition.

## General Experimental Workflow for In Vivo Efficacy Testing

This diagram outlines a typical workflow for evaluating the in vivo efficacy of an anti-inflammatory compound like **BMS-457**.



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Caption: In vivo efficacy testing workflow.

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